2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO. It is known for its unique structure, which includes a piperidine ring and a phenoxyethyl group substituted with tert-butyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the reaction of 2,4-di(tert-butyl)phenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloroethyl group, forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antifungal and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, its structure allows it to interact with cell membranes, potentially disrupting cellular processes and leading to antifungal activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,6-Di-tert-butyl-4-methylpyridine: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
4-tert-Butylphenol: Employed in the production of polymers and resins
Uniqueness
2-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxyethyl group with tert-butyl substitutions. This structure imparts distinctive chemical properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance in scientific research .
Properties
IUPAC Name |
2-[2-(2,4-ditert-butylphenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)16-10-11-19(18(15-16)21(4,5)6)23-14-12-17-9-7-8-13-22-17;/h10-11,15,17,22H,7-9,12-14H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKOZYYKRSKSSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCC2CCCCN2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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